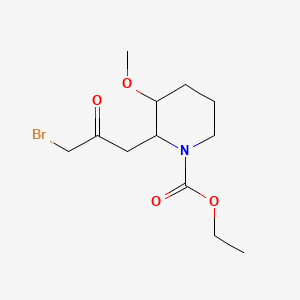

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate

Description

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is a piperidine-derived compound featuring a bromo-oxopropyl substituent at the 2-position, a methoxy group at the 3-position, and an ethyl ester at the 1-carboxylate position. This structure combines reactive functionalities: the bromine atom enables nucleophilic substitutions, the ketone group (2-oxopropyl) offers sites for reduction or condensation reactions, and the methoxy group enhances solubility and steric effects. While direct synthesis data for this compound are absent in the provided evidence, analogous piperidine esters (e.g., allyl or benzyl variants) are synthesized via multicomponent reactions or esterification protocols .

Properties

IUPAC Name |

ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO4/c1-3-18-12(16)14-6-4-5-11(17-2)10(14)7-9(15)8-13/h10-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPBKNRTGKNWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1CC(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694745 | |

| Record name | Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100524-99-0 | |

| Record name | Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-bromo-2-oxopropyl bromide with 3-methoxy-1-piperidinecarboxylic acid in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ester Group Variants

The ethyl ester group in the target compound distinguishes it from analogs with alternative ester substituents:

- Allyl ester analog : Allyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxy-1-piperidinecarboxylate () shares the bromo-oxopropyl and methoxy-piperidine backbone but uses an allyl ester. Allyl esters are often employed in protective group strategies due to their facile deprotection under mild conditions, suggesting differences in stability or reactivity compared to the ethyl ester .

- Benzyl ester analog : Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate () substitutes the ethyl ester with a benzyl group and positions the ethoxy-oxopropyl chain at the 4-piperidine position. The benzyl group may confer higher lipophilicity, influencing membrane permeability in biological applications .

Substituent Position and Core Heterocycle Comparisons

- 3-Methoxy-piperidine vs. 4-substituted analogs: The target compound’s 3-methoxy group contrasts with 4-substituted piperidines (e.g., ).

- Piperidine vs. imidazole cores : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate () replaces the piperidine ring with an imidazole core. Imidazole derivatives are prevalent in medicinal chemistry (e.g., antifungal or anticancer agents), whereas piperidine-based compounds often exhibit distinct pharmacokinetic profiles due to differences in ring basicity and solubility .

Bromine-Containing Compounds

- 2-Bromo-3-methylpyridine (): While structurally distinct (pyridine vs. piperidine), the bromine atom in both compounds serves as a reactive handle for cross-coupling or substitution reactions. However, the bromo-oxopropyl chain in the target compound provides a more flexible spacer for functionalization compared to the rigid pyridine ring .

Data Table: Key Comparative Features

Research Findings and Functional Implications

- Reactivity : The bromo-oxopropyl chain in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), while the ethyl ester balances stability and metabolic clearance compared to bulkier benzyl or allyl esters .

- Biological Potential: Piperidine derivatives are explored for CNS drug development due to their blood-brain barrier permeability. The 3-methoxy group may reduce oxidative metabolism, enhancing bioavailability compared to non-ether analogs .

- Synthetic Utility : The allyl ester analog () demonstrates the versatility of ester groups in protecting strategies, whereas the target compound’s ethyl group simplifies industrial-scale synthesis .

Biological Activity

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its varied biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Chemical Formula : C12H20BrNO4

- Molecular Weight : 322.199 g/mol

- CAS Number : Not specified in available literature

- Structure : The compound features a piperidine ring substituted with a bromo and methoxy group, contributing to its biological activity.

Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate exhibits several mechanisms that underlie its biological effects:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It has been indicated that the compound interacts with neuropeptide Y (NPY) receptors, which are implicated in various physiological processes including appetite regulation and anxiety .

- Antioxidant Properties : Some derivatives of similar compounds demonstrate antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism through which it may exert therapeutic effects against tumors.

Neuroprotective Effects

The interaction with NPY receptors suggests a role in neuroprotection. Studies have indicated that compounds targeting these receptors can help mitigate neurodegenerative diseases by reducing neuronal apoptosis and enhancing synaptic plasticity .

Case Studies

-

Study on Anticancer Effects :

- A study conducted on various cancer cell lines demonstrated that ethyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

- The IC50 values for different cancer cell lines were reported as follows:

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 18

-

Neuroprotective Study :

- In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.

- Behavioral tests showed significant improvements in memory retention compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.